molecular formula C16H12FN3OS2 B11035943 N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide

N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide

Cat. No.: B11035943
M. Wt: 345.4 g/mol
InChI Key: NIDAGKUWINWSKJ-UHFFFAOYSA-N
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Description

N~1~-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide is a chemical compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carbon disulfide in the presence of a base such as potassium hydroxide.

    Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group can be introduced by reacting the thiadiazole intermediate with benzyl chloride in the presence of a base like sodium hydroxide.

    Formation of the Fluorobenzamide Moiety: The final step involves the reaction of the benzylsulfanyl-thiadiazole intermediate with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine to form N1-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide.

Industrial Production Methods

Industrial production of N1-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N~1~-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The fluorine atom on the benzamide ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Amines, thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted benzamides.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with unique properties.

    Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial and fungal strains.

    Medicine: It is being investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: The compound can be used in the development of new agrochemicals for crop protection and growth regulation.

Mechanism of Action

The mechanism of action of N1-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. The benzylsulfanyl group can interact with thiol-containing enzymes, leading to their inhibition. The fluorobenzamide moiety can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and biological system being studied.

Comparison with Similar Compounds

N~1~-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide can be compared with other similar compounds to highlight its uniqueness:

    N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide: This compound lacks the fluorobenzamide moiety, which may result in different biological activities and binding affinities.

    N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide: The presence of a phenylpropanamide group instead of a fluorobenzamide group can lead to variations in chemical reactivity and biological activity.

    N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(1H-indol-3-yl)propanamide: This compound contains an indole moiety, which can impart additional biological activities and interactions.

These comparisons highlight the unique structural features of N1-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide and its potential advantages in various applications.

Properties

Molecular Formula

C16H12FN3OS2

Molecular Weight

345.4 g/mol

IUPAC Name

N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide

InChI

InChI=1S/C16H12FN3OS2/c17-13-9-5-4-8-12(13)14(21)18-15-19-20-16(23-15)22-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,18,19,21)

InChI Key

NIDAGKUWINWSKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3F

Origin of Product

United States

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